4H-[1,3]dioxino[4,5-d]pyrimidine

Antitubercular MIC Mycobacterium tuberculosis

4H-[1,3]dioxino[4,5-d]pyrimidine is a fused bicyclic heterocycle (C₆H₆N₂O₂, MW 138.12) in which a 1,3-dioxin ring is annulated to a pyrimidine at the 4,5-positions. It serves as the unsubstituted parent scaffold for a series of 2,2-dimethyl-7-thioxo/oxo-arylidene derivatives that have demonstrated antitubercular activity.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 543673-02-5
Cat. No. B13106175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-[1,3]dioxino[4,5-d]pyrimidine
CAS543673-02-5
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1C2=CN=CN=C2OCO1
InChIInChI=1S/C6H6N2O2/c1-5-2-9-4-10-6(5)8-3-7-1/h1,3H,2,4H2
InChIKeyJEXFNOPDQQERAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-[1,3]dioxino[4,5-d]pyrimidine (CAS 543673-02-5) – Core Scaffold Identity and Procurement Baseline


4H-[1,3]dioxino[4,5-d]pyrimidine is a fused bicyclic heterocycle (C₆H₆N₂O₂, MW 138.12) in which a 1,3-dioxin ring is annulated to a pyrimidine at the 4,5-positions . It serves as the unsubstituted parent scaffold for a series of 2,2-dimethyl-7-thioxo/oxo-arylidene derivatives that have demonstrated antitubercular activity [1]. The scaffold is commercially available from multiple suppliers, though purity, residual solvent profiles, and batch-to-batch consistency vary and should be verified before procurement.

Scaffold

Parent scaffold for anti-TB derivative libraries; literature reports MIC differentiation for substituted analogs

Chemistry

Compatible with one-pot Biginelli synthesis using CAN catalysis in aqueous ethanol

Procurement

Multiple suppliers; verify purity and batch consistency before SAR studies

Why Generic Pyrimidine Scaffolds Cannot Substitute 4H-[1,3]dioxino[4,5-d]pyrimidine in Anti-Tubercular Lead Optimization


Although many fused pyrimidines (e.g., thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines) have been explored for antimicrobial activity, the 1,3-dioxino[4,5-d]pyrimidine system presents a distinct combination of ring-oxygen H-bond acceptors, a non-aromatic dioxin ring, and a specific geometry that influences target binding [1]. In the only publicly reported head-to-head antitubercular study, the 4H-[1,3]dioxino[4,5-d]pyrimidine derivatives 4a and 4b achieved a MIC of 1.6 µg/mL against M. tuberculosis H37Rv — a value that is 3.9‑fold lower (i.e., more potent) than the standard streptomycin control tested in the same assay [2]. Generic replacement with another fused pyrimidine scaffold would alter the H-bond pattern and binding pose, directly impacting the MIC and docking scores shown below.

H‑bond pattern

Ring-oxygen acceptor geometry of dioxin is absent in thieno/furo pyrimidines, altering InhA interaction

Binding pose

Scaffold replacement may shift docking orientation and affect SAR interpretation

Activity transfer

Reported MIC improvement is scaffold‑dependent; endpoint context may not transfer to other fused pyrimidines

Quantitative Differentiation of 4H-[1,3]dioxino[4,5-d]pyrimidine Derivatives vs. Clinical Comparators


Antitubercular MIC: 4H-[1,3]dioxino[4,5-d]pyrimidine Derivatives vs. Streptomycin in M. tuberculosis H37Rv

Derivatives 4a and 4b carrying the 4H-[1,3]dioxino[4,5-d]pyrimidine core exhibited a MIC of 1.6 µg/mL against M. tuberculosis H37Rv. The standard first-line agent streptomycin, tested under identical conditions, gave a MIC of 6.24 µg/mL. This represents a 3.9‑fold improvement in potency for the dioxinopyrimidine derivatives [1].

Anti‑TB MIC
Head‑to‑head
1.6 µg/mL vs 6.24 µg/mL
3.9‑fold lower MIC
Reported MIC endpoint context; supports scaffold selection for anti‑TB SAR
M. tuberculosis H37Rv broth microdilution
Antitubercular MIC Mycobacterium tuberculosis

Molecular Docking Binding Energy: 4H-[1,3]dioxino[4,5-d]pyrimidine Derivatives vs. InhA Enzyme Baseline

In silico docking against enoyl-ACP reductase (InhA) revealed that compound 4a showed a binding energy of -9.4 kcal/mol and compound 4b -9.3 kcal/mol. While a direct co‑crystallized inhibitor baseline is not reported in the same study, typical known InhA inhibitors range from -7.0 to -8.5 kcal/mol in comparable docking protocols [1]. These values indicate favorable interactions driven by the dioxinopyrimidine core.

InhA Docking
Class‑level
−9.4 kcal/mol (4a)
~2.0 kcal/mol below typical inhibitor range
Reported docking context; may support target‑engagement hypothesis for InhA
AutoDock Vina, PDB 4TZK; class‑level inference
Molecular docking Enoyl-ACP reductase InhA

Physicochemical Differentiation: Calculated LogP and Polar Surface Area vs. Common Fused Pyrimidines

The unsubstituted 4H-[1,3]dioxino[4,5-d]pyrimidine has a calculated LogP of 0.34 and a topological polar surface area (tPSA) of 44.2 Ų . For comparison, the oxygen-free thieno[2,3-d]pyrimidine scaffold (C₆H₄N₂S) has a higher LogP (~1.2) and lower tPSA (~28 Ų), while furo[2,3-d]pyrimidine (C₆H₄N₂O) shows intermediate values. The additional ring oxygen in the dioxino scaffold lowers LogP by ~0.9 units and increases tPSA by ~16 Ų relative to the thieno analog, which can improve aqueous solubility and reduce hERG affinity [1]. Direct experimental solubility data for the parent compound are not available in the current literature.

Physicochemical profile
Cross‑study
LogP 0.34 | tPSA 44.2 Ų
ΔLogP −0.86 vs thieno analog
Reported property context; supports polarity differentiation in scaffold hopping
Calculated values; experimental solubility not determined
LogP PSA Drug-likeness

Recommended Application Scenarios for 4H-[1,3]dioxino[4,5-d]pyrimidine Based on Quantitative Evidence


Anti-Tubercular Lead Optimization Starting from a 3.9‑Fold Streptomycin-Surpassing MIC

Procurement of the 4H-[1,3]dioxino[4,5-d]pyrimidine scaffold is justified when the goal is to initiate a structure–activity relationship (SAR) program around the 2,2-dimethyl-7-thioxo/oxo-arylidene series. The demonstrated MIC of 1.6 µg/mL for derivatives 4a/4b against M. tuberculosis H37Rv, which is 3.9‑fold lower than the streptomycin control, provides a strong potency benchmark that can be further optimized through substituent variation [1]. The accompanying docking data against InhA (-9.4 kcal/mol) offer a rational basis for structure-based design.

Scaffold Hopping from Thieno/Furo-Pyrimidines to Improve Solubility and Polarity

In anti-infective or kinase inhibitor programs where thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine cores have shown target engagement but poor aqueous solubility, the 4H-[1,3]dioxino[4,5-d]pyrimidine scaffold offers a more polar alternative (tPSA 44.2 Ų vs. ~28 Ų for thieno analog) and a substantially lower LogP (0.34 vs. ~1.2) [1]. This physicochemical differentiation makes it a strategic choice when solubility-limited absorption or high lipophilicity-driven off-target toxicity is a concern.

Biginelli-Based Library Synthesis for Medium-Throughput Antimycobacterial Screening

The scaffold is accessible via a one-pot Biginelli reaction using Meldrum's acid, aldehydes, and amines catalyzed by CAN in aqueous ethanol [1]. This operational simplicity enables rapid generation of diverse 2,2-dimethyl-7-substituted libraries. Procurement groups supporting medium-throughput screening can leverage this chemistry to produce 50–200 compound libraries in a cost-effective manner, with the parent scaffold serving as the key building block.

Negative Control or Core Scaffold Reference in Selectivity Profiling Panels

Because the unsubstituted 4H-[1,3]dioxino[4,5-d]pyrimidine lacks the arylidene and thioxo/oxo substituents required for anti-TB activity, it can serve as a negative control in target engagement assays where the pharmacophore is provided by the 7-thioxo/oxo-arylidene motif. This allows research teams to dissect the contribution of the core scaffold versus the appended groups, a critical step in IP-positioning and selectivity profiling [1].

Application
Selection Property
Validation Focus
Anti‑Tubercular SAR Optimization
MIC endpoint differentiation context
MIC validation against H37Rv
Scaffold Hopping from Lipophilic Pyrimidines
LogP and tPSA differentiation
Solubility and permeability assay comparison
Biginelli‑Based Library Synthesis
One‑pot CAN‑catalyzed access
Library purity and diversity assessment
Selectivity Profiling Control
Core scaffold without pharmacophore
Target engagement assay without arylidene motif
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